3-(2-Nitrophenyl)prop-2-yn-1-ol
Overview
Description
3-(2-Nitrophenyl)prop-2-yn-1-ol is an organic compound with the molecular formula C9H7NO3. It features a nitrophenyl group attached to a propyn-1-ol moiety. This compound is of interest due to its unique structural properties, which make it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(2-Nitrophenyl)prop-2-yn-1-ol can be synthesized through several methods. One common approach involves the reaction of 2-nitrobenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic addition of the propargyl alcohol to the aldehyde group, followed by dehydration to form the desired product.
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as copper(I) iodide can be employed to accelerate the reaction, and the use of solvents like dimethyl sulfoxide (DMSO) can improve solubility and reaction rates.
Chemical Reactions Analysis
Types of Reactions
3-(2-Nitrophenyl)prop-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: 3-(2-Nitrophenyl)prop-2-yn-1-al (aldehyde) or 3-(2-Nitrophenyl)prop-2-ynoic acid (carboxylic acid).
Reduction: 3-(2-Aminophenyl)prop-2-yn-1-ol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(2-Nitrophenyl)prop-2-yn-1-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Nitrophenyl)prop-2-yn-1-ol involves its interaction with various molecular targets and pathways. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The alkyne moiety can participate in cycloaddition reactions, leading to the formation of biologically active compounds. These interactions can modulate enzyme activity, signal transduction pathways, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Nitrophenyl)prop-2-yn-1-ol
- 3-(4-Nitrophenyl)prop-2-yn-1-ol
- 3-(2-Aminophenyl)prop-2-yn-1-ol
Uniqueness
3-(2-Nitrophenyl)prop-2-yn-1-ol is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
3-(2-nitrophenyl)prop-2-yn-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-7-3-5-8-4-1-2-6-9(8)10(12)13/h1-2,4,6,11H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRSFUOXMBOZKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#CCO)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399963 | |
Record name | 3-(2-nitrophenyl)prop-2-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20399963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80151-24-2 | |
Record name | 3-(2-nitrophenyl)prop-2-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20399963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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